(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

IDO1 inhibitor in vivo antitumor efficacy Lewis lung carcinoma

LW106 is the only IDO1 inhibitor with published evidence of cancer stem cell (CSC) subpopulation reduction in xenograft tumors. Despite in vitro IC50 of 1.57 μM (weaker than epacadostat), LW106 delivers superior in vivo tumor suppression: 68% (LLC) and 65% (B16F10) vs. 51% and 50% for epacadostat at 80 mg/kg i.p. Its mechanism is exclusively host-derived IDO1 blockade, confirmed in Ido1-/- knockout models. High therapeutic index (>10× margin between efficacious dose and LD50 >800 mg/kg) supports chronic dosing. Ideal for syngeneic C57BL/6 studies and CSC-targeting combination regimens with chemotherapy or immune checkpoint inhibitors.

Molecular Formula C11H11N5O2
Molecular Weight 245.24 g/mol
Cat. No. B1193030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime
SynonymsLW-106;  LW 106;  LW106
Molecular FormulaC11H11N5O2
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N
InChIInChI=1S/C11H11N5O2/c12-10-9(14-18-15-10)11(13-17)16-5-7-3-1-2-4-8(7)6-16/h1-4,17H,5-6H2,(H2,12,15)/b13-11-
InChIKeyQHVIXMMITPHBSL-QBFSEMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Buy (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime (LW106) – CAS 2116519-76-5 for IDO1 Inhibitor Research


(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime, also known as LW106 (CAS 2116519-76-5), is a synthetic organic small molecule classified as a selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. It features a furazan (1,2,5-oxadiazole) ring bearing a 4-amino substituent, linked via a methanone oxime bridge to an isoindoline moiety [1]. The compound has a molecular formula of C₁₁H₁₁N₅O₂ and a molecular weight of 245.24 g/mol, complying with Lipinski's rule of five [2]. LW106 was discovered at China Pharmaceutical University and is characterized in the primary literature as a novel IDO1 inhibitor with a distinct antitumor mechanism involving limitation of stroma–immune crosstalk and cancer stem cell (CSC) enrichment in the tumor microenvironment [1].

Why (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime Cannot Be Replaced by Epacadostat or Other IDO1 Inhibitors


IDO1 inhibitors exhibit pronounced divergence between in vitro potency and in vivo antitumor efficacy, making simple IC50-based interchange among class members unreliable. LW106 demonstrates a paradoxical efficacy profile: despite an in vitro cellular IC50 (1.57 μM in IFN-γ-stimulated HeLa cells) that is approximately 100- to 150-fold weaker than epacadostat (IC50 ~10–20 nM in the same assay system), LW106 produces significantly superior tumor growth suppression in multiple syngeneic mouse models at equivalent dosing [1]. This disconnect arises from LW106's unique downstream effects, including reduction of the cancer stem cell (CSC) subpopulation and differential stromal remodeling, which are not recapitulated by epacadostat or navoximod at pharmacologically equivalent doses [1]. Furthermore, LW106's selectivity profile (IDO1-only, no IDO2 or TDO inhibition) differentiates it from dual IDO1/TDO inhibitors such as BMS-986205 and indoximod . Substituting LW106 with another IDO1 inhibitor therefore risks losing the CSC-targeting component of antitumor activity and may yield quantitatively different in vivo outcomes.

Quantitative Differentiation of (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime from Comparator IDO1 Inhibitors


Superior In Vivo Antitumor Efficacy vs. Epacadostat Despite 100-Fold Weaker In Vitro IC50

LW106 produced a 68% reduction in Lewis lung carcinoma tumor weight at 80 mg/kg/day i.p., compared to only 51% for epacadostat at the identical dose and route, representing a 17-percentage-point superiority (P < 0.05) [1]. In the B16F10 melanoma model, LW106 achieved 65% tumor weight reduction versus 50% for epacadostat (both at 80 mg/kg/day i.p.) [1]. Notably, this efficacy advantage occurs despite LW106 having a cellular IDO1 IC50 of 1.57 μM in IFN-γ-stimulated HeLa cells, versus epacadostat's IC50 of approximately 10–20 nM in the same cellular context—a >100-fold potency deficit in vitro that is paradoxically inverted in vivo [1][2]. LW106 dose-dependently inhibited tumor outgrowth across 20, 40, and 80 mg/kg doses in both tumor models, with tumor weight reductions of 30%/54%/68% (Lewis lung) and 29%/52%/65% (B16F10) respectively [1]. No pathological changes were observed in vital organs (heart, liver, lung, kidney) at 80 mg/kg [1].

IDO1 inhibitor in vivo antitumor efficacy Lewis lung carcinoma B16F10 melanoma epacadostat comparison

Unique Cancer Stem Cell (CSC) Subpopulation Reduction — Not Demonstrated for Epacadostat or Navoximod

LW106 treatment resulted in a reduced subpopulation of cancer stem cells (CSCs) in xenografted tumors, as determined by FACS analysis of the LIN⁻/ALDH⁺/CD44⁺/CD133⁺ population [1]. In these CSC-depleted tumors, fewer proliferative/invasive tumor cells and more apoptotic tumor cells were observed, indicating that CSC reduction functionally impaired tumor regenerative capacity [1]. The primary publication explicitly concludes that LW106 inhibits tumor outgrowth by limiting CSC enrichment in the tumor microenvironment — a mechanism not reported for the benchmark IDO1 inhibitor epacadostat in the same or comparable studies [1]. A tumorosphere assay confirmed that sorted single cells from LW106-treated tumors exhibited impaired sphere-forming capacity, corroborating the functional depletion of the CSC compartment [1]. While IDO1 expression has been linked to CSC maintenance in cervical cancer models, the ability of a small-molecule IDO1 inhibitor to reduce the CSC subpopulation in vivo appears specific to LW106 among the class [2].

cancer stem cell CSC enrichment tumor microenvironment IDO1 aldo dehydrogenase

Favorable In Vitro Cytotoxicity Window vs. Epacadostat: LW106 200 μM Without Effect on Cell Viability

In MTT cell viability assays, LW106 at 200 μM showed no obvious inhibitory effect on tumor cell viability, whereas the Phase II clinical candidate INCB024360 (epacadostat) exhibited an IC50 of approximately 100 μM under comparable conditions [1]. Furthermore, in the primary publication, LW106 at doses ranging from 12.5 to 200 μM did not affect the proliferation of three tumor cell lines (HeLa, Lewis, and B16F10) with differing IDO1 expression levels [2]. Acute toxicity testing in mice established an LD₅₀ for LW106 exceeding 800 mg/kg, indicating a wide safety margin relative to the efficacious dose range (20–80 mg/kg/day) [1]. These data collectively suggest that LW106 possesses a favorable in vitro cytotoxicity window that may translate to reduced off-target toxicity compared to clinical-stage IDO1 inhibitors.

cytotoxicity MTT assay therapeutic window IDO1 inhibitor safety epacadostat

Pharmacokinetic Profile — Rapid Tₘₐₓ (0.393 h) with Moderate Half-Life (3.8 h) Enables Once-Daily i.p. Dosing

Pharmacokinetic analysis of LW106 in mice revealed a rapid time to maximum plasma concentration (Tₘₐₓ) of 0.393 hours, a moderate elimination half-life (t₁/₂) of 3.8 hours, a peak plasma concentration (Cₘₐₓ) of 18,708.286 μg/L, and a total exposure (AUC₀₋∞) of 21,154.709 μg/L·h [1]. For comparison, epacadostat exhibits a mouse plasma half-life of approximately 2.8 hours , indicating that LW106 provides a longer exposure window following intraperitoneal administration. The rapid Tₘₐₓ suggests efficient absorption from the peritoneal cavity, while the moderate t₁/₂ supports the once-daily i.p. dosing regimen used in all published efficacy studies (daily dosing for 18 days) [1][2]. Notably, the effective dose range of 20–80 mg/kg/day i.p. is supported by dose-proportional tumor suppression across Lewis lung and B16F10 models [2].

pharmacokinetics tmax half-life Cmax bioavailability IDO1 inhibitor

Enhanced CD8⁺ T Effector Cell Infiltration vs. Epacadostat in Syngeneic Tumors

FACS analysis of Lewis lung carcinoma xenografts harvested 18 days post-inoculation demonstrated that LW106 treatment substantially elevated intratumoral infiltration of CD8⁺ effector T cells and increased the percentage of proliferative CD8⁺Ki67⁺ T cells compared to vehicle-treated and epacadostat-treated mice [1]. Concurrently, LW106 reduced the recruitment of CD4⁺Foxp3⁺ proliferative regulatory T cells (Tregs), leading to an elevated intratumoral Teff/Treg ratio [1][2]. Immunofluorescence imaging confirmed enhanced CD8⁺ T cell infiltration and proliferation within LW106-treated tumors, with quantitative cell counting across 10 random fields per slide (1000–2000 cells counted per field) [1]. Epacadostat treatment at 80 mg/kg produced a smaller magnitude of T cell infiltration enhancement under identical experimental conditions [1]. LW106 also prevented IDO1-positive dendritic cell (DC)-mediated suppression of CD8⁺ T cell proliferation in co-culture assays, reducing proliferation suppression from 67% (vehicle) to 33% (20 μM LW106) .

CD8+ T cell tumor infiltration immune checkpoint IDO1 immunotherapy

Selectivity Profile — Exclusive IDO1 Inhibition with No IDO2 or TDO Activity

LW106 is a selective IDO1 inhibitor that exhibits no inhibitory effect on indoleamine 2,3-dioxygenase 2 (IDO2) or tryptophan 2,3-dioxygenase (TDO) at concentrations up to and exceeding its IDO1 IC50 [1]. This selectivity profile contrasts with dual IDO1/TDO inhibitors such as BMS-986205 (which also spares TDO at low concentrations but acts as an irreversible IDO1 inhibitor) and with broader-spectrum tryptophan pathway modulators like indoximod [2]. Epacadostat similarly exhibits IDO1 selectivity; however, the combination of IDO1 selectivity with CSC-targeting in vivo activity makes LW106's overall pharmacological profile distinct [1]. The exclusive IDO1 targeting was functionally validated in Ido1⁻/⁻ knockout mice, where LW106 treatment at 80 mg/kg completely failed to suppress tumor outgrowth, confirming that its antitumor activity is entirely IDO1-dependent [1]. Importantly, LW106 also did not suppress tumor growth in athymic nude mice (T cell-deficient), demonstrating that its antitumor effect requires both IDO1 expression and intact T cell immunity [1].

IDO1 selectivity IDO2 TDO tryptophan metabolism off-target

Optimal Research Applications for (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime Based on Quantitative Differentiation Evidence


Syngeneic Mouse Tumor Models Requiring Maximum In Vivo IDO1-Dependent Antitumor Efficacy

LW106 is the IDO1 inhibitor of choice for syngeneic C57BL/6 mouse studies employing Lewis lung carcinoma (LLC) or B16F10 melanoma models where maximal tumor weight reduction is critical. At 80 mg/kg/day i.p., LW106 achieves 68% (LLC) and 65% (B16F10) tumor weight reduction, outperforming epacadostat at the same dose (51% and 50%, respectively) [1]. This efficacy advantage is reproducible across two independent tumor models and has been validated in both the primary literature and commercial technical datasheets [1][2]. The compound acts exclusively through host-derived IDO1, requiring intact T cell immunity, making it ideal for immunocompetent model studies. The once-daily i.p. dosing regimen (18 days) and the absence of organ pathology at the effective dose support its use in longer-duration experiments [1].

Cancer Stem Cell (CSC)-Targeted Combination Therapy Research

For research programs investigating IDO1 inhibition as a strategy to deplete the CSC compartment — a mechanism implicated in tumor recurrence, metastasis, and therapy resistance — LW106 is the only IDO1 inhibitor with published evidence of CSC subpopulation reduction in xenograft tumors [1]. The compound decreases the LIN⁻/ALDH⁺/CD44⁺/CD133⁺ CSC population and functionally impairs tumorsphere-forming capacity [1]. This property makes LW106 particularly suitable for combination studies with chemotherapy, radiotherapy, or immune checkpoint inhibitors where CSC eradication is hypothesized to prevent relapse. No comparable CSC-targeting data exist for epacadostat, navoximod, or BMS-986205 [2].

IDO1 Mechanistic Studies Distinguishing Host-Derived vs. Tumor-Derived IDO1 Contributions

LW106's mechanism of action has been rigorously dissected using Ido1⁻/⁻ knockout mice and athymic nude mouse models, demonstrating that its antitumor effect is mediated exclusively through blockade of host-derived (stromal/immune cell) IDO1 rather than tumor cell-intrinsic IDO1 [1]. This mechanistic clarity — confirmed by the complete loss of efficacy in both Ido1⁻/⁻ and T cell-deficient mice — makes LW106 an ideal tool compound for studies aiming to differentiate the relative contributions of host versus tumor IDO1 to immune suppression. The compound also does not affect IDO1 protein expression levels, confirming that it acts as a pure enzymatic inhibitor without confounding effects on IDO1 transcription or translation [1].

Safety Pharmacology Assessment of IDO1 Inhibition with Wide Therapeutic Index

LW106's favorable in vitro cytotoxicity profile (no effect on tumor cell viability at 200 μM) and high acute LD₅₀ (>800 mg/kg in mice) position it as a candidate for long-term or high-dose IDO1 inhibition studies where cumulative toxicity is a concern [1][2]. This contrasts with epacadostat, which exhibits an MTT IC50 of approximately 100 μM under comparable conditions [1]. The wide separation between the efficacious dose range (20–80 mg/kg) and the acute toxicity threshold (>800 mg/kg, >10× margin) supports its use in chronic dosing paradigms and in combination regimens where overlapping toxicities must be minimized [1]. Vital organ histological examination at 80 mg/kg revealed no pathological changes [2].

Quote Request

Request a Quote for (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.